molecular formula C9H7ClN2 B112498 5-Amino-6-chloroquinoline CAS No. 341010-40-0

5-Amino-6-chloroquinoline

Cat. No.: B112498
CAS No.: 341010-40-0
M. Wt: 178.62 g/mol
InChI Key: MKJUMRMBGSXZBU-UHFFFAOYSA-N
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Description

5-Amino-6-chloroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The presence of both amino and chloro substituents on the quinoline ring enhances its chemical reactivity and biological activity.

Mechanism of Action

Mode of Action

The mode of action of 5-Amino-6-chloroquinoline is suggested to be similar to that of Chloroquine (CQ), a well-known antimalarial drug . Chloroquine inhibits the action of heme polymerase, which causes the buildup of toxic heme in Plasmodium species . The presence of the short linker chain in this compound is believed to enable the molecule to circumvent the parasite-resistance mechanism (PfCRT), making it active against CQ-resistant parasites .

Pharmacokinetics

It is N-dealkylated primarily by CYP2C8 and CYP3A4 to N-desethylchloroquine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloroquinoline typically involves the chlorination of 5-aminoquinoline. One common method is the Sandmeyer reaction, where 5-aminoquinoline is diazotized and then treated with copper(I) chloride to introduce the chloro group at the 6-position . Another method involves the direct chlorination of 5-aminoquinoline using reagents like phosphorus pentachloride or thionyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-6-chloroquinoline has a broad range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-chloroquinoline is unique due to the presence of both amino and chloro substituents, which enhance its chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

6-chloroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJUMRMBGSXZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485177
Record name 5-Amino-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341010-40-0
Record name 5-Amino-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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